N-トリフルオロアセチルトリプトファン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

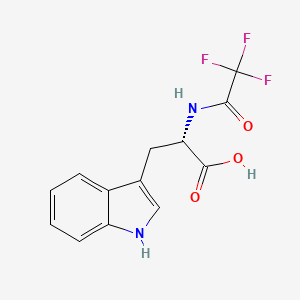

N-(Trifluoroacetyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group.

科学的研究の応用

Drug Development

N-(Trifluoroacetyl)-L-tryptophan has been explored for its potential role in drug development, particularly as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of tryptophan can modulate serotonin levels, which are critical for treating mood disorders such as depression and anxiety . The trifluoroacetyl modification may enhance the bioavailability and efficacy of these compounds.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on tryptophan metabolism pathways. It serves as a substrate or inhibitor in various biochemical assays to study the kynurenine pathway, which is crucial for understanding neurodegenerative diseases . Its ability to modify enzyme activity makes it a valuable tool in metabolic research.

Antioxidant Properties

Recent studies have suggested that N-(Trifluoroacetyl)-L-tryptophan exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress . This characteristic is significant in developing therapeutic agents aimed at combating oxidative stress-related conditions.

Biomanufacturing

In industrial biomanufacturing, N-(Trifluoroacetyl)-L-tryptophan has been investigated for its role in producing tryptophan derivatives through microbial fermentation processes. By engineering microorganisms such as Escherichia coli, researchers have successfully enhanced the yield of valuable metabolites like serotonin and melatonin from tryptophan . This application highlights the compound's utility in sustainable production methods.

Synthesis of Conjugates

N-(Trifluoroacetyl)-L-tryptophan is also employed in synthesizing nucleotide-amino acid conjugates for photochemical studies. These conjugates are designed to investigate fast radical reactions, providing insights into fundamental biochemical processes . The trifluoroacetyl group allows for selective modifications that facilitate further chemical transformations.

Case Studies and Research Findings

作用機序

Target of Action

N-Trifluoroacetyltryptophan is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in tryptophan metabolism . .

Mode of Action

It has been studied as an inhibitor binding to chymotrypsin, a digestive enzyme, using 19f nmr spectroscopy . The interaction of N-Trifluoroacetyltryptophan with its targets likely involves noncovalent interactions such as electrostatic and hydrophobic ones, as well as π-π, π-cation, π-anion, and π-ion pair interactions .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. Tryptophan metabolism occurs locally in the gut, with about 5% metabolized by gut microbes . Three major tryptophan metabolic pathways are serotonin, indole, kynurenine, and related derivatives . .

Result of Action

It has been studied for its inhibitory effects on chymotrypsin . The results of these interactions could potentially influence various physiological processes, given the role of tryptophan and its derivatives in the body.

Action Environment

The action of N-Trifluoroacetyltryptophan can be influenced by various environmental factors. For instance, pH can affect the binding of inhibitors like N-Trifluoroacetyltryptophan to their targets . Additionally, the gut microbiome can influence the metabolism of tryptophan and its derivatives .

準備方法

Synthetic Routes and Reaction Conditions

N-(Trifluoroacetyl)-L-tryptophan can be synthesized through the reaction of tryptophan with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of tryptophan, forming the N-trifluoroacetyl derivative .

Industrial Production Methods

Industrial production of N-(Trifluoroacetyl)-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

N-(Trifluoroacetyl)-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The trifluoroacetyl group can be reduced to yield tryptophan.

Substitution: The trifluoroacetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Tryptophan.

Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.

類似化合物との比較

Similar Compounds

N-acetyltryptophan: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

N-formyltryptophan: Contains a formyl group instead of a trifluoroacetyl group.

N-benzoyltryptophan: Features a benzoyl group in place of the trifluoroacetyl group.

Uniqueness

N-(Trifluoroacetyl)-L-tryptophan is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic chemistry and as a probe in biological studies .

生物活性

N-(Trifluoroacetyl)-L-tryptophan (TFA-L-Trp) is a derivative of the amino acid L-tryptophan, modified by the addition of a trifluoroacetyl group. This modification not only alters its chemical properties but also influences its biological activity. Understanding the biological implications of TFA-L-Trp is crucial for its potential applications in pharmacology and biochemistry.

TFA-L-Trp can be synthesized through the reaction of L-tryptophan with trifluoroacetic anhydride. This process typically yields high purity products, which are essential for biological studies. The trifluoroacetyl group enhances the compound's stability and solubility in various solvents, making it suitable for diverse experimental conditions.

Enzymatic Interactions

TFA-L-Trp has been shown to interact with various enzymes involved in tryptophan metabolism. Notably, it can influence the activity of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2), which are critical in regulating tryptophan catabolism and associated metabolic pathways. These enzymes are implicated in several physiological processes, including immune response and neurobiology .

Immunomodulatory Effects

Research indicates that TFA-L-Trp may exhibit immunomodulatory effects by modulating kynurenine production, a metabolite linked to immune regulation. Elevated levels of kynurenine are associated with immune suppression and could potentially be targeted in therapeutic strategies for autoimmune diseases .

Neuroprotective Properties

TFA-L-Trp's potential neuroprotective effects have been highlighted in studies exploring its impact on neuroinflammation and neurodegenerative diseases. It is hypothesized that TFA-L-Trp may reduce oxidative stress and apoptosis in neuronal cells, although further research is needed to elucidate these mechanisms fully .

Case Study 1: Neuroprotection in ALS Models

In a study involving mouse models of amyotrophic lateral sclerosis (ALS), TFA-L-Trp was administered to assess its effects on disease progression. Results indicated that treatment with TFA-L-Trp delayed the onset of symptoms and improved motor performance compared to control groups. This suggests a potential role for TFA-L-Trp in neuroprotection through modulation of inflammatory pathways .

Case Study 2: Immune Response Modulation

Another study investigated the effects of TFA-L-Trp on immune cell function. The compound was shown to alter cytokine profiles in macrophages, promoting an anti-inflammatory state. This finding supports the hypothesis that TFA-L-Trp could be utilized as an adjunct therapy in conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Enzyme Interaction | Modulates TDO and IDO activities | Affects tryptophan metabolism |

| Immunomodulation | Alters kynurenine production | Potential use in autoimmune therapies |

| Neuroprotection | Reduces oxidative stress | Possible treatment for neurodegeneration |

| Anti-inflammatory Effects | Modifies cytokine secretion | Therapeutic potential in inflammatory diseases |

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGKHZTZDMCZNE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Trifluoroacetyltryptophan interact with chymotrypsin, and what methods were used to study this interaction?

A1: N-Trifluoroacetyltryptophan acts as an inhibitor of chymotrypsin, binding to the enzyme's active site. [] The research utilized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between N-Trifluoroacetyltryptophan and chymotrypsin at various pH levels. [] By analyzing the changes in the NMR spectra upon binding, researchers could determine binding parameters such as the inhibition constant (KI) and the change in chemical shift upon binding (ΔB). [] This study also investigated the binding of other related inhibitors like N-trifluoroacetylphenylalanine, N-acetyltryptophan, and N-acetylphenylalanine to understand the structural features influencing binding affinity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。